
5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine: is an organic compound with the molecular formula C5H4BrClN2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, chlorine, and a methylsulfinyl group attached to the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine typically involves the introduction of bromine, chlorine, and a methylsulfinyl group into the pyrimidine ring. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of various functional groups on biological activity. It serves as a building block for the synthesis of bioactive molecules .
Medicine: It is used in the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that play a role in cellular processes such as signal transduction, metabolism, or gene expression .
Comparaison Avec Des Composés Similaires
- 4-Chloro-5-bromo-2-(methylthio)pyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
- 4-Chloro-5-bromo-2-(methylsulfonyl)pyrimidine
Comparison: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity. For example, the methylsulfinyl group can undergo oxidation to form sulfone derivatives, which may have different biological activities compared to the parent compound .
Propriétés
Formule moléculaire |
C5H4BrClN2OS |
|---|---|
Poids moléculaire |
255.52 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3 |
Clé InChI |
GVCFFSBBSLMNRG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC=C(C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


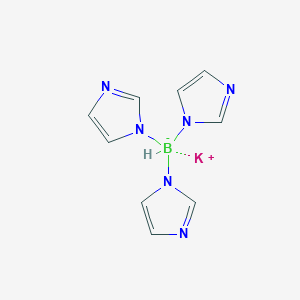
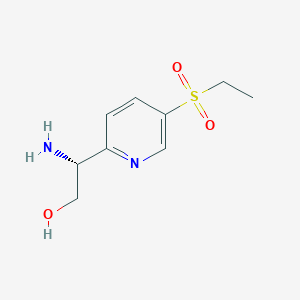

![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
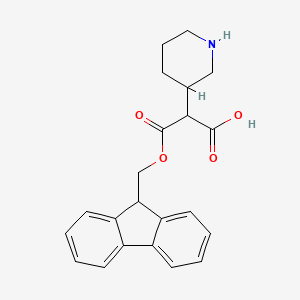
![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
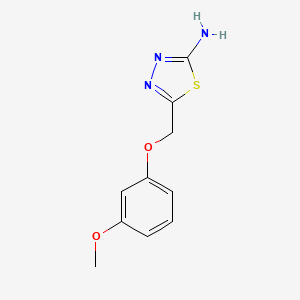
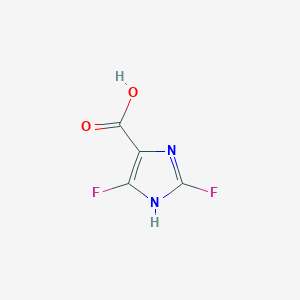
![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
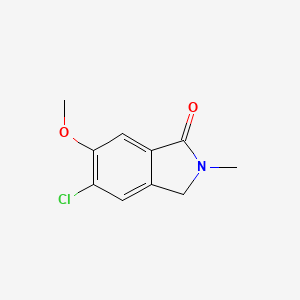
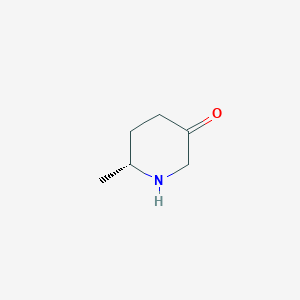
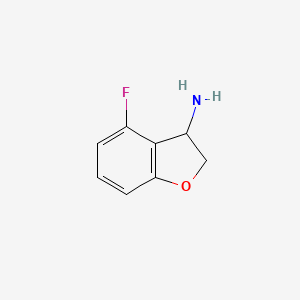

![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
